(4S)-4-METHYL-L-PROLINE HCL

Description

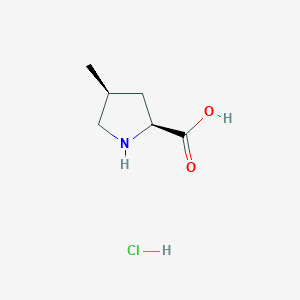

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDINRBTKBFNDD-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201481-62-1 | |

| Record name | (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of C6H12ClNO2: Synthesis, Analysis, and Biological Significance

This guide provides a comprehensive technical overview of representative isomers of the molecular formula C6H12ClNO2. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, analytical methodologies, and biological relevance of these compounds. This document moves beyond a simple recitation of facts to explain the rationale behind experimental choices, ensuring a deeper understanding of the subject matter.

Introduction: The Diverse World of C6H12ClNO2 Isomers

The molecular formula C6H12ClNO2 represents a multitude of structural and stereoisomers, each with potentially unique chemical and biological properties. The presence of chlorine, nitrogen, and oxygen atoms allows for a wide array of functional groups, including amino acid derivatives, nitroalkanes, and others. This diversity makes a systematic exploration of these isomers crucial for fields ranging from synthetic chemistry to pharmacology. This guide will focus on two prominent and illustrative isomers: Methyl L-prolinate hydrochloride and 1-Chloro-6-nitrohexane, while also acknowledging the broader isomeric landscape.

Isomer Focus 1: Methyl L-prolinate hydrochloride

Methyl L-prolinate hydrochloride is the hydrochloride salt of the methyl ester of the naturally occurring amino acid L-proline. Its constrained cyclic structure and chirality make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals.[1]

Physicochemical Properties

Methyl L-prolinate hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents.[1] Its stability is enhanced by the hydrochloride salt form, which protects the amino acid ester from degradation and improves its shelf life and handling characteristics.[2][3]

| Property | Value | Source |

| Molecular Weight | 165.62 g/mol | |

| Melting Point | 69-71 °C | [4] |

| Boiling Point | 55 °C at 11 mmHg | [4] |

| Optical Rotation ([α]20/D) | -31° (c=0.5 in H2O) | [5] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [4] |

| Stability | Hygroscopic | [4] |

Synthesis of Methyl L-prolinate hydrochloride

The synthesis of Methyl L-prolinate hydrochloride is typically achieved through the esterification of L-proline. Several methods exist, with the choice of reagent influencing reaction conditions and yield.

This is a common and high-yielding method.[6] Thionyl chloride (SOCl2) reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Methyl L-prolinate hydrochloride using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-proline (e.g., 10.2 g, 88.6 mmol) in methanol (60 mL).[4]

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (e.g., 7.10 mL, 97.5 mmol) dropwise to the stirred suspension.[4] The addition is exothermic and should be done with care.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24-29 hours.[4][6]

-

Workup: Cool the reaction mixture to room temperature. Remove the excess methanol and unreacted thionyl chloride by rotary evaporation under reduced pressure.[4]

-

Isolation: The resulting residue is Methyl L-prolinate hydrochloride, which can be further purified by recrystallization if necessary.

An alternative and operationally simpler method involves the use of trimethylchlorosilane (TMSCl) in methanol.[1] This method avoids the handling of the highly reactive and toxic thionyl chloride.

Experimental Protocol: Synthesis of Methyl L-prolinate hydrochloride using TMSCl

-

Reaction Setup: In a round-bottom flask, place L-proline (0.1 mol).

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid with stirring.[1]

-

Reaction: Add methanol (100 mL) and stir the resulting mixture at room temperature for 12-24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to yield Methyl L-prolinate hydrochloride.[1]

Caption: General workflow for the synthesis and purification of Methyl L-prolinate hydrochloride.

Analytical Characterization

The identity and purity of Methyl L-prolinate hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. The 1H NMR spectrum of a related compound, trans-4-hydroxy-L-proline methyl ester hydrochloride, shows the methyl ester peak as a singlet around 3.75 ppm.[7] For Methyl L-prolinate hydrochloride, the methine proton (NCHCOO) is expected to appear in the range of 4.0-5.0 ppm.[8]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of Methyl L-prolinate hydrochloride. This technique uses a chiral stationary phase to separate the L- and D-enantiomers.

-

Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization to increase volatility.[9]

Experimental Protocol: Chiral HPLC Analysis of Amino Acid Esters

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[10]

-

Mobile Phase Preparation: A common mobile phase for chiral separations is a mixture of hexane and isopropanol (IPA), for example, in a 90:10 ratio.[10] The mobile phase should be degassed by sonication before use.[10]

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Injection and Analysis: Inject the sample and record the chromatogram. The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification.

Biological and Synthetic Applications

Methyl L-prolinate hydrochloride is a key intermediate in the synthesis of a variety of biologically active molecules. Proline and its derivatives are known to have significant roles in protein structure and have been incorporated into various therapeutic agents.[12] The pharmacological activities of proline derivatives are diverse, with some showing psychotropic effects.[13]

Isomer Focus 2: 1-Chloro-6-nitrohexane

1-Chloro-6-nitrohexane is a linear bifunctional molecule with a chlorine atom at one end and a nitro group at the other. This structure allows for a range of chemical transformations, making it a potentially useful synthetic intermediate.

Physicochemical Properties

Detailed experimental data for 1-Chloro-6-nitrohexane is less readily available than for Methyl L-prolinate hydrochloride. However, its properties can be estimated based on its structure and the properties of similar compounds.

| Property | Value (Computed/Estimated) | Source |

| Molecular Weight | 165.62 g/mol | [14] |

| IUPAC Name | 1-chloro-6-nitrohexane | [14] |

| Molecular Formula | C6H12ClNO2 | [14] |

Synthesis of 1-Chloro-6-nitrohexane

The synthesis of 1-Chloro-6-nitrohexane can be envisioned through several routes, typically involving the introduction of the chloro and nitro functionalities onto a hexane backbone. A plausible approach would involve the conversion of a diol or a halo-alcohol.

Conceptual Synthetic Protocol: Synthesis of 1-Chloro-6-nitrohexane

-

Starting Material: 6-Chloro-1-hexanol could serve as a suitable precursor. This can be synthesized from 1,6-hexanediol.

-

Nitration: The hydroxyl group of 6-chloro-1-hexanol can be converted to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a nitrite salt (e.g., sodium nitrite) to introduce the nitro group. Alternatively, direct nitration methods could be explored, though these may be less selective.

Caption: A conceptual two-step synthesis of 1-Chloro-6-nitrohexane from 1,6-hexanediol.

Analytical Characterization

The characterization of 1-Chloro-6-nitrohexane would rely on standard spectroscopic methods.

-

NMR Spectroscopy: 1H and 13C NMR would be used to confirm the carbon skeleton and the positions of the chloro and nitro groups. The protons adjacent to the chlorine and nitro groups would show characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-Cl stretching vibrations and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 and 1350 cm-1).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, including the characteristic isotopic signature of chlorine.[6]

Potential Biological Activity and Toxicology

The biological effects of 1-Chloro-6-nitrohexane are not well-documented. However, the toxicology of related compound classes, such as chlorinated alkanes and nitroalkanes, raises potential concerns.

-

Chlorinated Alkanes: These compounds are known for their persistence in the environment and potential for bioaccumulation. Some chlorinated hydrocarbons act as neurotoxins.[15]

-

Nitroalkanes: Some nitroalkanes are known to be toxic and potentially carcinogenic.[16] The nitro group can be metabolically reduced to reactive intermediates that can cause cellular damage.[3][9]

Given these potential hazards, handling 1-Chloro-6-nitrohexane would require appropriate safety precautions in a laboratory setting.

Broader Isomeric Landscape and Future Directions

The two isomers discussed in detail represent only a fraction of the possible structures for C6H12ClNO2. Other potential isomers include:

-

Positional isomers: The chloro and nitro groups could be at different positions on the hexane chain.

-

Branched-chain isomers: The carbon skeleton could be branched (e.g., methylpentane or dimethylbutane derivatives).

-

Functional group isomers: The atoms could be arranged to form different functional groups, such as chloro-substituted amino acid esters of other amino acids, or compounds containing amide or other nitrogen and oxygen functionalities.

-

Stereoisomers: For chiral molecules, enantiomers and diastereomers will exist, each potentially having different biological activities.

The exploration of this broader isomeric landscape presents opportunities for the discovery of novel compounds with unique properties and applications. High-throughput synthesis and screening methods could be employed to systematically investigate the biological activities of a library of C6H12ClNO2 isomers.

Conclusion

The molecular formula C6H12ClNO2 encompasses a rich diversity of chemical structures with a range of potential applications and biological effects. This guide has provided a detailed technical overview of two representative isomers, Methyl L-prolinate hydrochloride and 1-Chloro-6-nitrohexane, highlighting the importance of understanding their synthesis, properties, and analysis. As a versatile chiral building block, Methyl L-prolinate hydrochloride holds significant value in synthetic and medicinal chemistry. In contrast, the properties and applications of 1-Chloro-6-nitrohexane are less explored, but its structure suggests potential as a synthetic intermediate, with toxicological considerations based on related compound classes. Further research into the broader isomeric landscape of C6H12ClNO2 is warranted to unlock the full potential of this diverse class of molecules.

References

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- CN106083684A - The preparation method of proline esters hydrochlorate.

-

Relative Reactivity of Amino Acids with Chlorine in Mixtures. ResearchGate. [Link]

-

Toxicological Profile for Hexachlorocyclohexane (HCH). Agency for Toxic Substances and Disease Registry. [Link]

-

Properties, metabolisms, and applications of (L)-proline analogues. PubMed. [Link]

- CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances.

-

PubChem. National Center for Biotechnology Information. [Link]

-

25 constitutional isomers of molecular formula C6H12... Doc Brown's Chemistry. [Link]

-

1-Chloro-6-nitrohexane | C6H12ClNO2. PubChem. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Methylene Chloride. NCBI Bookshelf. [Link]

-

Acyclic C6H12 Isomers. YouTube. [Link]

-

Synthesis of 6-chlorohexanol. ResearchGate. [Link]

-

Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed. [Link]

- CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

Alkanes, C14-17, chloro-: Environment tier II assessment. Australian Government Department of Health. [Link]

-

Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

L-Proline methyl ester hydrochloride, CAS No. 2133-40-6. iChemical. [Link]

-

Data-Driven Chemistry Design Workflow. Dotmatics. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

- US5212158A - Derivatives of l-proline, their preparation and their biological uses.

-

Toxicology Report No. S.0052729-18, June 2021. DTIC. [Link]

-

HPLC manual (for chiral HPLC analysis). chem.wisc.edu. [Link]

-

1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. ResearchGate. [Link]

-

DOT Language. Graphviz. [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

-

Drawing a signal-flow diagram as in SICP. Stack Overflow. [Link]

-

Mass Spectrometry. MSU Chemistry. [Link]

-

Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

Insight into binding of alkanes to transition metals from NMR spectroscopy of isomeric pentane and isotopically labeled alkane complexes. PubMed. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chloromethane. NCBI. [Link]

-

Visualizing Signal Flow in Cell Signaling Model. Robert Osazuwa Ness. [Link]

-

25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

-

Building diagrams using graphviz. Chad's Blog. [Link]

Sources

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. svedbergopen.com [svedbergopen.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. epa.gov [epa.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to (2S,4S)-4-Methylpyrrolidine-2-carboxylic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, a conformationally constrained proline analog, has emerged as a valuable chiral building block in medicinal chemistry and peptide science. Its unique stereochemistry, featuring a methyl group at the C4 position, significantly influences the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. This guide provides a comprehensive overview of its structure, stereoselective synthesis, detailed analytical characterization, and its strategic application in the design of novel therapeutics, particularly in the development of protease inhibitors. By elucidating the causal relationship between its structure and its impact on peptide conformation, this document serves as a technical resource for researchers leveraging this proline surrogate to enhance the pharmacological properties of bioactive molecules.

Introduction: The Significance of Conformational Constraint in Drug Design

The introduction of conformational constraints into peptide and small-molecule drug candidates is a powerful strategy to enhance their biological activity, metabolic stability, and oral bioavailability. Proline and its analogs are particularly effective in this regard due to the cyclic nature of the pyrrolidine ring, which restricts the backbone dihedral angle φ. (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is a proline surrogate that offers a nuanced approach to conformational control. The methyl group at the C4 position acts as a stereochemical lever, influencing the local geometry of the molecule and, by extension, the global conformation of a peptide chain. This targeted modification allows for the fine-tuning of ligand-receptor interactions and the optimization of pharmacokinetic profiles. This guide will delve into the specific structural features of the (2S,4S) isomer and its practical implications in drug discovery.

Molecular Structure and Physicochemical Properties

(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid. The stereochemistry at both the C2 and C4 positions is crucial for its conformational effects.

| Property | Value | Source |

| IUPAC Name | (2S,4S)-4-methylpyrrolidine-2-carboxylic acid | [1] |

| CAS Number | 6734-41-4 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 238-240 °C | [2] |

The hydrochloride salt is also commonly used and has a CAS number of 201481-62-1.[1]

Stereochemistry and Conformational Implications

The defining feature of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is the cis relationship between the carboxylic acid at C2 and the methyl group at C4. This stereochemical arrangement has a profound impact on the puckering of the pyrrolidine ring. Proline rings exist in two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up). The (2S,4S) stereoisomer preferentially adopts a Cγ-endo pucker. This conformational bias, in turn, influences the cis/trans isomerization of the preceding peptide bond. Theoretical studies have shown that the (2S,4S)-4-methylproline residue has a notable effect on the conformational preferences and prolyl cis-trans isomerizations in peptides.[3]

Stereoselective Synthesis

The synthesis of enantiomerically pure (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is critical for its application in drug development. Several stereoselective routes have been reported, with a notable and robust method starting from the readily available chiral precursor, (2S)-pyroglutamic acid.[4]

Synthesis from (2S)-Pyroglutamic Acid

A robust and stereoselective synthesis of (2S,4S)-methylproline has been developed starting from (2S)-pyroglutamic acid.[4][5] This method provides a practical and scalable route to the desired isomer.

Experimental Protocol:

-

Protection: The starting material, (2S)-pyroglutamic acid, is first protected to allow for selective modification.

-

Introduction of the Methyl Group: A key step involves the stereoselective introduction of the methyl group at the C4 position.

-

Ring Opening and Reduction: The pyroglutamate ring is then opened, followed by reduction to form the pyrrolidine ring.

-

Deprotection: The final step involves the removal of protecting groups to yield the target (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.

This synthetic approach is advantageous due to the high diastereoselectivity achieved in the methylation step, ensuring the desired cis stereochemistry.[5]

Analytical Characterization

The unambiguous identification and purity assessment of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the connectivity and stereochemistry of the molecule. Key signals include the proton at C2, the protons on the pyrrolidine ring, and the methyl group protons. The coupling constants between these protons can help confirm the cis relationship between the substituents at C2 and C4.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the six carbon atoms in the molecule. The chemical shift of the carboxylic acid carbon is typically in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid displays characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, while a strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The N-H stretching of the secondary amine in the pyrrolidine ring is also observable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The exact mass can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

The unique conformational properties of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid make it a valuable building block for modulating the structure and activity of therapeutic peptides and small molecules.

Protease Inhibitors

A significant application of this proline analog is in the design of protease inhibitors, particularly for Hepatitis C Virus (HCV) NS3/4A protease.[6][7] The incorporation of 4-substituted prolines at the P2 position of the inhibitor can significantly enhance binding affinity and selectivity. The conformational constraint imposed by the (2S,4S)-methylproline can orient the other pharmacophoric groups for optimal interaction with the enzyme's active site.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] The design of potent and selective DPP-IV inhibitors often involves the use of proline mimetics. The stereochemistry of the proline analog is critical for achieving high inhibitory activity. While various proline derivatives have been explored, the use of conformationally locked analogs like (2S,4S)-4-methylproline can lead to improved potency and selectivity.[9]

Modulating Peptide Conformation for Enhanced Stability and Activity

The incorporation of (2S,4S)-4-methylproline into peptides can be used to favor specific secondary structures, such as β-turns or polyproline II helices.[10] This can lead to peptides with enhanced metabolic stability and improved biological activity. The stereochemistry of the 4-methyl group is a key determinant for the successful incorporation and the resulting conformational impact.[4]

Conclusion

(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its well-defined stereochemistry provides a predictable means of influencing molecular conformation, which is a critical determinant of biological activity. The availability of robust stereoselective synthetic routes has made this building block more accessible for incorporation into drug candidates. As our understanding of the intricate relationship between structure and function continues to grow, the strategic use of conformationally constrained amino acids like (2S,4S)-4-methylproline will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

-

PubChem. (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324-6328. [Link]

-

Kang, Y. K., Byun, B. J., & Park, H. S. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers, 95(1), 51–61. [Link]

-

Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). Supporting Information: A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]

-

Kang, Y. K., & Park, H. S. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 38(7), 2831-2840. [Link]

-

MedCrave. (2017). HCV NS3/4A Protease and its Emerging Inhibitors. MOJ Proteomics & Bioinformatics. [Link]

-

National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

PubMed. (2004). Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. [Link]

-

National Center for Biotechnology Information. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. PLoS One. [Link]

Sources

- 1. (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 50998246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid , 98% , 6734-41-4 - CookeChem [cookechem.com]

- 3. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]

- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pure.ul.ie [pure.ul.ie]

- 10. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of (4S)-4-METHYL-L-PROLINE HCL: A Technical Guide for Drug Development Professionals

Abstract

(4S)-4-Methyl-L-proline and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry, offering unique conformational constraints in peptide and small molecule drug design.[1] The hydrochloride salt, (4S)-4-METHYL-L-PROLINE HCL, is a common form for handling and formulation, making a thorough understanding of its solubility profile in organic solvents paramount for successful drug development. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (4S)-4-METHYL-L-PROLINE HCL. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of its dissolution behavior, enabling informed decisions in process chemistry, formulation, and analytical method development.

Introduction: The Significance of (4S)-4-METHYL-L-PROLINE HCL in Modern Drug Discovery

(4S)-4-Methyl-L-proline is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry.[2] Its unique stereochemistry and the conformational rigidity imparted by the pyrrolidine ring make it a valuable chiral building block for synthesizing novel therapeutic agents.[3] The incorporation of 4-methylproline analogues into drug candidates can lead to enhanced metabolic stability, improved binding affinity, and desirable pharmacokinetic properties.[1]

The hydrochloride salt form of (4S)-4-METHYL-L-PROLINE offers advantages in terms of stability and handling. However, as with many amine hydrochlorides, its solubility can vary dramatically across different solvent systems. This variability presents both challenges and opportunities in drug development. A comprehensive understanding of its solubility is critical for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Designing oral, parenteral, and topical dosage forms with optimal drug loading and bioavailability.

-

Analytical Method Development: Establishing robust methods for quality control and characterization.

This guide will delve into the physicochemical properties of (4S)-4-METHYL-L-PROLINE HCL that govern its solubility and provide a detailed experimental protocol for its determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For (4S)-4-METHYL-L-PROLINE HCL (Molecular Formula: C₆H₁₁NO₂·HCl, Molecular Weight: 165.62 g/mol [4]), the key factors are:

-

Polarity and Ionization: As a hydrochloride salt of an amino acid, the molecule is highly polar and exists in an ionized state. The presence of the protonated amine and the carboxylic acid functional groups allows for strong electrostatic interactions and hydrogen bonding.[5]

-

Hydrogen Bonding: The molecule has both hydrogen bond donors (the secondary amine and carboxylic acid proton) and acceptors (the carbonyl oxygen and the chloride ion).[6] This capacity for extensive hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.

-

Crystal Lattice Energy: In the solid state, the ionic nature of the salt leads to a stable crystal lattice. Overcoming this lattice energy is a prerequisite for dissolution and requires strong solute-solvent interactions.

-

Methyl Group: The methyl group at the 4-position introduces a degree of hydrophobicity, which can subtly modulate its solubility in less polar organic solvents compared to unsubstituted L-proline.

The interplay of these factors suggests that (4S)-4-METHYL-L-PROLINE HCL will exhibit higher solubility in polar protic solvents that can effectively solvate both the cation and the anion through hydrogen bonding and dipole-ion interactions. Its solubility is expected to be lower in non-polar and aprotic solvents that cannot disrupt the strong ionic interactions of the crystal lattice.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of (4S)-4-METHYL-L-PROLINE HCL in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[7]

Materials and Equipment

-

A range of organic solvents of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of (4S)-4-METHYL-L-PROLINE HCL is depicted below:

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (4S)-4-METHYL-L-PROLINE HCL to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for screening is ambient temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC. A standard curve of (4S)-4-METHYL-L-PROLINE HCL should be prepared to accurately determine the concentration in the samples.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

-

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Qualitative Solubility of (4S)-4-METHYL-L-PROLINE HCL in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of strong hydrogen bonding and ion-dipole interactions, effectively solvating the protonated amine, carboxylic acid, and chloride ion.[5][7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High polarity and ability to act as hydrogen bond acceptors can solvate the cation, but may be less effective at solvating the chloride anion compared to protic solvents.[9] |

| Less Polar | Acetonitrile, Acetone | Low to Moderate | Lower polarity and reduced ability to form strong hydrogen bonds limit their capacity to overcome the crystal lattice energy. |

| Non-polar | Toluene, Hexane, Dichloromethane | Very Low / Insoluble | Lack the polarity and hydrogen bonding capability to interact favorably with the ionic and polar functional groups of the solute. |

The relationship between solvent properties and the resulting solubility data is crucial for informed decision-making in drug development.

Figure 2: Application of solubility data in drug development.

Conclusion

A thorough understanding of the solubility of (4S)-4-METHYL-L-PROLINE HCL in organic solvents is a cornerstone for its effective utilization in drug discovery and development. While readily available public data is scarce, this guide provides the theoretical framework and a detailed, practical protocol for its experimental determination. By systematically evaluating its solubility profile, researchers can de-risk development pathways, optimize manufacturing processes, and accelerate the progression of novel drug candidates containing this valuable chiral building block.

References

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

-

Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-Proline. Molbank, 2025(1), M1931. [Link]

-

PubChem. (4S)-1-Fmoc-4-methyl-L-proline. Retrieved from [Link]

-

Solubility of Things. Proline. Retrieved from [Link]

-

Wang, S., Song, L., Du, S., & Wang, J. (2018). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data, 63(8), 2946–2954. [Link]

Sources

- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. (4S)-4-METHYL-L-PROLINE HCL | 201481-62-1 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Labyrinth of CAR-T Cell Commercialization: An In-depth Technical Guide to Suppliers and Availability

Introduction: The journey of a Chimeric Antigen Receptor (CAR) T-cell therapy from a laboratory concept to a commercially available life-saving treatment is a testament to groundbreaking scientific innovation. This path, however, is paved with intricate manufacturing processes, each step demanding meticulous attention to detail, stringent quality control, and a reliable supply of high-quality reagents and cutting-edge instrumentation. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape for CAR-T cell therapy development. We will dissect the critical stages of the manufacturing workflow, from T-cell sourcing to final product characterization, and identify key suppliers and commercially available solutions that empower the translation of these revolutionary therapies from the bench to the bedside.

I. The Foundation: Sourcing and Isolation of T-Cells

The entire CAR-T manufacturing process hinges on the quality of the initial T-cell population. The choice of starting material, typically peripheral blood mononuclear cells (PBMCs) obtained through leukapheresis, and the subsequent T-cell isolation method, directly impacts the final product's efficacy and safety. The U.S. Food and Drug Administration (FDA) provides guidance on the development of CAR-T cell products, emphasizing the need for consistent and well-characterized starting materials.[1][2][3]

A. Leukapheresis and Starting Material Considerations

The process begins with the collection of a patient's white blood cells via leukapheresis. It is crucial to adhere to current Good Tissue Practice (cGTP) requirements during this phase to ensure the quality and safety of the starting material.[1] The FDA mandates that procedures for collection are consistent across different sites to support consistent product manufacturing.[3]

B. T-Cell Isolation: Technologies and Key Suppliers

Following collection, T-cells are isolated from the heterogeneous PBMC population. The two most prevalent methods for clinical-grade T-cell isolation are Magnetic-Activated Cell Sorting (MACS) and immunomagnetic beads (e.g., Dynabeads).

-

Magnetic-Activated Cell Sorting (MACS): This technology utilizes superparamagnetic microbeads conjugated to antibodies that target specific cell surface markers. The labeled cells are then passed through a column within a magnetic field, retaining the target cells while allowing unlabeled cells to flow through.

-

Immunomagnetic Beads (Dynabeads™): These are uniform, superparamagnetic beads coated with antibodies. They bind to target cells in suspension, and the bead-cell complexes are then isolated using a magnet.

The choice between these technologies often depends on factors such as desired purity, recovery, processing time, and scalability.

Table 1: Comparison of Commercial T-Cell Isolation Kits

| Feature | Miltenyi Biotec (MACS) | Thermo Fisher Scientific (Dynabeads™) |

| Technology | MACS® MicroBeads | Dynabeads™ Magnetic Separation |

| Key Products | CliniMACS® CD4 Reagent, CliniMACS® CD8 Reagent | Dynabeads™ CD3/CD28 CTS™ |

| GMP Grade Available | Yes | Yes |

| Automation Compatibility | CliniMACS® Plus, CliniMACS Prodigy® | Gibco™ CTS™ DynaCellect™ Magnetic Separation System |

| Principle | Positive or untouched selection | Positive or untouched selection |

Experimental Protocol: T-Cell Isolation using MACS Technology

-

Prepare PBMCs: Start with a leukapheresis product and perform density gradient centrifugation to isolate PBMCs.

-

Labeling: Resuspend PBMCs in a suitable buffer and add the appropriate MACS MicroBeads (e.g., CD4 or CD8 MicroBeads). Incubate at 4-8°C for the recommended duration.

-

Magnetic Separation: Place a MACS column in the magnetic field of a MACS Separator.

-

Washing: Rinse the column with buffer.

-

Cell Application: Apply the labeled cell suspension onto the column. The magnetically labeled cells are retained.

-

Elution of Unlabeled Cells: Wash the column with buffer to remove all unlabeled cells.

-

Elution of Labeled Cells: Remove the column from the magnetic field and place it on a collection tube. Add buffer and firmly push the plunger into the column to elute the magnetically labeled T-cells.

II. The Spark of Activation: Priming T-Cells for Engineering

T-cell activation is a prerequisite for efficient gene transfer. This process mimics the natural activation of T-cells by antigen-presenting cells (APCs) and is typically achieved using anti-CD3 and anti-CD28 antibodies.[4] These antibodies can be presented in various formats, including coated on magnetic beads or as soluble tetramer complexes.

A. Anti-CD3/CD28 Co-stimulation

The engagement of the T-cell receptor (TCR) by an anti-CD3 antibody (Signal 1) and the co-stimulatory molecule CD28 by an anti-CD28 antibody (Signal 2) triggers a signaling cascade that leads to T-cell proliferation and cytokine production.[4]

dot

Caption: Overview of the CAR-T cell expansion process.

V. Automation and Closed Systems: The Future of CAR-T Manufacturing

Traditional CAR-T manufacturing involves several open, manual steps, which increases the risk of contamination and introduces variability. To address these challenges, there is a strong trend towards the adoption of automated, closed manufacturing systems. These "all-in-one" platforms integrate multiple manufacturing steps into a single, closed instrument, reducing manual labor and improving process consistency.

Table 5: Comparison of Automated, Closed CAR-T Manufacturing Platforms

| Platform | Manufacturer | Key Features |

| CliniMACS Prodigy® | Miltenyi Biotec | Integrates T-cell isolation, activation, transduction, and expansion. [5][6] |

| Cocoon® Platform | Lonza | Flexible and customizable for various cell therapy processes. [7][8][9][10][11] |

A comparison of different manufacturing platforms, including static bags, the CliniMACS Prodigy®, Cytiva's Xuri™ W25, and the G-Rex®, revealed significant differences in cell expansion rates and the resulting T-cell phenotypes. [12]

VI. The Final Hurdle: Characterization and Quality Control

Before a CAR-T cell product can be released for patient infusion, it must undergo a battery of quality control (QC) tests to ensure its safety, purity, and potency. Flow cytometry is an indispensable tool for CAR-T cell characterization.

A. Flow Cytometry for CAR-T Cell Analysis

Multi-color flow cytometry is used to assess several critical quality attributes, including:

-

Identity: Confirming the presence of T-cells (CD3+) and the appropriate CD4:CD8 ratio.

-

Purity: Quantifying the percentage of CAR-expressing T-cells.

-

Viability: Ensuring a high percentage of live cells.

-

Phenotype: Characterizing the memory and exhaustion status of the CAR-T cells. Table 6: Representative Multi-Color Flow Cytometry Panel for CAR-T Cell Characterization

| Marker | Fluorochrome | Purpose | Supplier Example |

| CD45 | PerCP | Leukocyte marker | R&D Systems [13] |

| CD3 | FITC | T-cell marker | Bio-Rad |

| CD4 | PE-Cy7 | T-helper cell marker | Novus Biologicals [13] |

| CD8 | Alexa Fluor 405 | Cytotoxic T-cell marker | R&D Systems [13] |

| CAR Expression | PE or APC | Quantification of CAR+ cells | Immunostep, Miltenyi Biotec |

| CD14 | Alexa Fluor 700 | Monocyte marker (negative selection) | R&D Systems [13] |

| CD56 | PE | NK cell marker (negative selection) | R&D Systems [13] |

B. Potency and Cytotoxicity Assays

Potency assays are required to demonstrate the biological activity of the CAR-T cell product. These assays measure the ability of the CAR-T cells to kill target tumor cells and produce effector cytokines. [14]

-

Cytotoxicity Assays: Co-culture of CAR-T cells with target tumor cells, followed by measurement of target cell lysis using methods like flow cytometry or lactate dehydrogenase (LDH) release assays. [15][9][16]* Cytokine Release Assays: Measurement of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) released by CAR-T cells upon target cell recognition, typically using ELISA or multiplex bead-based assays. [17] Several companies, including Accellix, offer automated platforms for flow cytometry-based potency assays. [18]

VII. Conclusion: A Collaborative Ecosystem for Innovation

The commercial availability of a wide range of reagents, kits, and instrumentation has been instrumental in the rapid advancement of CAR-T cell therapies. The landscape is characterized by a dynamic interplay between therapeutic developers and a robust network of suppliers and CDMOs. As the field continues to evolve, with a focus on allogeneic "off-the-shelf" therapies and treatments for solid tumors, the demand for innovative and scalable manufacturing solutions will only intensify. This guide provides a foundational understanding of the current commercial landscape, empowering researchers and developers to make informed decisions as they navigate the complex but rewarding path of bringing next-generation cell therapies to patients in need.

References

- Regulatory Requirements For CAR-T Starting M

- CD19 CAR T Cell Flow Cytometry Panel - R&D Systems.

- IL-7 and IL-21 are superior to IL-2 and IL-15 in promoting human T cell–mediated rejection of systemic lymphoma in immunodeficient mice - PubMed Central.

- Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC - PubMed Central.

- Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products. (2024-03-11).

- Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: Differing impact on CD8 T cell phenotype and responsiveness to restimul

- Scaling up and scaling out: Advances and challenges in manufacturing engineered T cell therapies - PubMed Central.

- Comparing CAR and TCR engineered T cell performance as a function of tumor cell exposure - PubMed Central. (2022-02-01).

- Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards - Accellix. (2024-08-23).

- In vitro CAR-T cell killing: validation of the potency assay - PMC - NIH. (2024-07-02).

- Guide to Cell Therapy GMP Manufacturing for Autologous CAR-T and Beyond. (2025-05-13).

- Key considerations for raw material selection in cell therapy manufacturing - Proteintech.

- Multi-Color Flow Cytometry Panels for Immunophenotyping of Expanded T Cells.

- Comparison of anti-CD3 and anti-CD28-coated beads with soluble anti-CD3 for expanding human T cells: differing impact on CD8 T cell phenotype and responsiveness to restimul

- Comparative Study of IL-2 and IL-7/IL-15 in T Cell Immunotherapy - Ore

- Exploring The Market For Closed-Loop Cell Therapy Production. (2025-06-18).

- (PDF)

- Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards - Accellix. (2024-08-23).

- Real world comparison of commercial CAR T-cell constructs for the tre

- Optimization of therapeutic T cell expansion in G-Rex device and applicability to large-scale production for clinical use | Request PDF - ResearchG

- What's the difference between cd3/28 beads activated and anti-cd3/28 activated t cell?

- Approaches to Potency Testing for Chimeric Antigen Receptor T Cells - US Pharmacopeia (USP).

- Optimizing the production of suspension cells using the G-Rex “M” series - PMC - NIH.

- Ex vivo expansion and characterization of IL-15 and IL-15+IL-21...

- Impact of Manufacturing Procedures on CAR T Cell Functionality - Frontiers.

- Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applic

- Addressing the Challenges of Commercial-Scale Manufacture of Viral Vectors for CAR-T Therapies - Insights.bio.

- FDA Guidance for Chimeric Antigen Receptor (CAR) T Cell Products - ECA Academy. (2022-04-21).

- Exploring Manufacturing Options for Engineered T-cell Therapies.

- Comparison of three different T-cell activation methods using GoStix Plus assays for cytokine analysis.

- Bedside Cell Therapies: Point-of-Care Manufacturing Is Slowly Becoming a Reality. (2022-11-15).

- (PDF)

- Lentiviral vs. Non-Viral Delivery for CAR-T Manufacturing - Bio-Techne.

- Key Raw Materials for Cell and Gene Therapy | ACROBiosystems.

- Synergy of IL-21 and IL-15 in regulating CD8 + T cell expansion and function.

- CAR T Cell Characterization With Flow Cytometry | Thermo Fisher Scientific - NG.

- CHALLENGES OF COMMERCIAL-SCALE CAR-T CELL MANUFACTURING - Contentstack. (2024-08-01).

- Potency Assays and Release Testing of CAR T-Cell Therapies - MarinBio. (2025-07-24).

- Automation: what will the cell therapy laboratory of the future look like? - Insights.bio. (2019-01-02).

- Cost-effective strategies for CAR-T cell therapy manufacturing - PMC - PubMed Central.

- Simplifying GMP CAR T and CAR NK cell therapy manufacturing processes [WEBINAR]. (2020-06-22).

- 145 Comparison of CAR-T cell manufacturing platforms reveals distinct phenotypic and transcriptional profiles | Journal for ImmunoTherapy of Cancer. (2021-11-10).

- CAR-T Cell Flow Cytometry Solutions | Immunostep - Advanced Products.

- Comparison of IL-2 vs IL-7/IL-15 for the generation of NY-ESO-1-specific T cells - PMC. (2019-06-08).

- Highly efficient T cell manufacturing process with reduced handling steps using CellGenix® reagents in the G-Rex® system - RegMedNet.

- Optimizing T Cell Activation with CD3/CD28 Magnetic Beads: A Comprehensive Guide.

- Summary of FDA Guidance for Industry: Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products - Arcadis. (2024-09-16).

- CMC Considerations for CAR T Cell Product Development - YouTube. (2021-04-15).

- (PDF)

Sources

- 1. Regulatory Requirements for Making CAR T Cells [cellandgene.com]

- 2. Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products | FDA [fda.gov]

- 3. Considerations for the Development of (CAR) T Cell Prod | Arcadis [arcadis.com]

- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 5. Exploring The Market For Closed-Loop Cell Therapy Production [cellandgene.com]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. IL-7 and IL-21 are superior to IL-2 and IL-15 in promoting human T cell–mediated rejection of systemic lymphoma in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guide to Cell Therapy GMP Manufacturing for Autologous CAR T [thermofisher.com]

- 9. Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards [accellix.com]

- 10. Frontiers | Impact of Manufacturing Procedures on CAR T Cell Functionality [frontiersin.org]

- 11. Automation: what will the cell therapy laboratory of the future look like? [insights.bio]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. rndsystems.com [rndsystems.com]

- 14. marinbio.com [marinbio.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. usp.org [usp.org]

- 18. Optimization of therapeutic T cell expansion in G-Rex device and applicability to large-scale production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of Asymmetric Synthesis: A Technical Guide to Proline Organocatalysis

Foreword: The Dawn of a New Paradigm in Catalysis

For decades, the world of asymmetric synthesis—the art of selectively creating one of two mirror-image molecules—was dominated by two pillars: metal-based catalysts and enzymes. While undeniably powerful, each carried inherent limitations, from the toxicity and cost of heavy metals to the narrow substrate scope of enzymes. The turn of the 21st century, however, witnessed a paradigm shift with the meteoric rise of a third pillar: organocatalysis. This field, which utilizes small, purely organic molecules as catalysts, offered a more sustainable, robust, and often complementary approach to asymmetric synthesis. At the very heart of this revolution lies a deceptively simple molecule: the amino acid L-proline. This guide provides an in-depth exploration of the fundamental principles of proline organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan for their pioneering work.[1] We will dissect the mechanistic underpinnings, explore the vast synthetic landscape it has unlocked, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness its power.

The Unassuming Catalyst: Why Proline?

Proline, a naturally occurring amino acid, possesses a unique combination of structural and chemical features that make it an exceptionally effective organocatalyst.[2][3] Its widespread adoption in both academic and industrial settings is a direct consequence of these inherent advantages:

-

Bifunctionality: Proline is a bifunctional catalyst, containing both a Brønsted acid (the carboxylic acid group) and a Lewis base (the secondary amine) within the same molecule.[4][5] This dual functionality allows it to activate both the nucleophile and the electrophile in a concerted fashion, mimicking the active sites of some enzymes.[6]

-

Chiral Scaffold: The inherent chirality of L-proline (and its readily available D-enantiomer) provides the asymmetric environment necessary to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.[2][7]

-

Enamine and Iminium Ion Formation: The secondary amine of proline readily reacts with carbonyl compounds (ketones and aldehydes) to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.[4][8] These transient species are the linchpins of proline's catalytic prowess.

-

Operational Simplicity and Sustainability: Proline is inexpensive, non-toxic, and stable to air and moisture, making it an environmentally benign and easy-to-handle catalyst.[8][9] Reactions can often be performed under mild conditions, sometimes even in "green" solvents like water.[4][9]

The Mechanistic Core: Enamine and Iminium Catalysis

Proline organocatalysis primarily operates through two distinct, yet often complementary, catalytic cycles: enamine catalysis and iminium catalysis.[4][8] Understanding these cycles is fundamental to predicting and controlling the outcome of proline-catalyzed reactions.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, proline activates a carbonyl donor (typically a ketone or aldehyde) by converting it into a more potent nucleophile.[6] The catalytic cycle can be dissected into the following key steps:

-

Enamine Formation: The secondary amine of proline reacts with the carbonyl group of the donor to form a transient carbinolamine, which then dehydrates to yield a chiral enamine intermediate.[7][10]

-

Nucleophilic Attack: The electron-rich enamine, which is a more reactive nucleophile than the corresponding enol or enolate, attacks an electrophile (e.g., an aldehyde).[6] The stereochemistry of this attack is directed by the chiral proline backbone.

-

Iminium Ion Formation and Hydrolysis: The product of the nucleophilic attack is an iminium ion, which is then hydrolyzed by water to release the final product and regenerate the proline catalyst.[8][10]

Diagram 1: The Catalytic Cycle of Enamine Catalysis

Caption: A simplified representation of the enamine catalytic cycle.

Iminium Catalysis: Activating the Electrophile

In contrast to enamine catalysis, iminium catalysis activates an α,β-unsaturated carbonyl compound (an enone or enal) towards nucleophilic attack. This is achieved by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate.

-

Iminium Ion Formation: Proline's secondary amine condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.[4]

-

Nucleophilic Addition: The electron-deficient iminium ion is a much more potent electrophile than the starting enone/enal, readily undergoing conjugate addition by a nucleophile.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is then hydrolyzed to release the product and regenerate the proline catalyst.

Diagram 2: The Catalytic Cycle of Iminium Catalysis

Caption: A simplified representation of the iminium catalytic cycle.

The Proline-Catalyzed Reaction Toolbox

The dual modes of activation—enamine and iminium catalysis—endow proline with the ability to catalyze a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.[5][7]

The Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct coupling of two different carbonyl compounds with high stereocontrol.[8][11] This reaction typically involves the reaction of a ketone (as the enamine precursor) with an aldehyde.

Stereochemical Rationale: The stereochemical outcome of the proline-catalyzed aldol reaction is often explained by the Houk-List model, which proposes a chair-like transition state.[4][12] In this model, the carboxylate group of proline activates the aldehyde electrophile through hydrogen bonding, while the bulky substituent on the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric interactions.[2] This directs the enamine to attack one specific face of the aldehyde, leading to high enantioselectivity.[8]

Diagram 3: Transition State Model for the Proline-Catalyzed Aldol Reaction

Sources

- 1. d-nb.info [d-nb.info]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. longdom.org [longdom.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. pnas.org [pnas.org]

- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Methodological & Application

Revolutionizing Pharmaceutical Synthesis: Advanced Application Notes & Protocols

Introduction: The Imperative for Innovation in Pharmaceutical Synthesis

The landscape of drug discovery and development is in a constant state of evolution, driven by the dual pressures of increasing molecular complexity and the demand for more efficient, sustainable, and cost-effective manufacturing processes.[1] The synthesis of active pharmaceutical ingredients (APIs) lies at the heart of this challenge, demanding not only the precise construction of intricate chemical architectures but also adherence to stringent regulatory standards.[2] This guide delves into the practical applications of several cutting-edge synthetic methodologies that are reshaping the pharmaceutical industry. We will move beyond theoretical concepts to provide detailed, field-proven application notes and protocols for the synthesis of impactful medicines and key intermediates. Our focus will be on the "why" behind the "how," offering insights into the strategic decisions that underpin modern pharmaceutical synthesis.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these transformative technologies through real-world case studies. We will explore the intricacies of:

-

Antibody-Drug Conjugates (ADCs): The targeted delivery of potent cytotoxic agents.

-

Biocatalysis: Harnessing the exquisite selectivity of enzymes for chiral synthesis.

-

Flow Chemistry: The continuous manufacturing paradigm for enhanced efficiency and safety.

-

Proteolysis-Targeting Chimeras (PROTACs): A novel modality for targeted protein degradation.

-

C-H Functionalization: The strategic and efficient modification of complex molecules.

Each section will provide a detailed application note, a step-by-step protocol, and a discussion of the underlying scientific principles, supported by data and visual aids to facilitate understanding and implementation.

Antibody-Drug Conjugates (ADCs): Precision Targeting of Cancer Cells with Brentuximab Vedotin (Adcetris®)

Application Note: The Power of Targeted Chemotherapy

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, combining the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity and maximizing efficacy at the tumor site.[4] Brentuximab vedotin (marketed as Adcetris®) is a prime example of a successful ADC, approved for the treatment of Hodgkin lymphoma and other CD30-positive malignancies.[5][6]

Brentuximab vedotin is comprised of three key components:

-

A chimeric IgG1 monoclonal antibody, cAC10, which specifically targets the CD30 receptor found on the surface of certain cancer cells.[7]

-

The potent antimitotic agent, monomethyl auristatin E (MMAE).[8]

-

A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB), that connects the antibody to the MMAE payload.[9]

The mechanism of action begins with the binding of the ADC to the CD30 receptor on the tumor cell surface, leading to internalization of the ADC-receptor complex.[3][10] Once inside the lysosome of the cancer cell, the valine-citrulline linker is cleaved by the lysosomal enzyme cathepsin B, releasing the MMAE payload.[3][10] The liberated MMAE then disrupts the microtubule network within the cell, inducing cell cycle arrest and apoptosis.[3][10]

The synthesis of brentuximab vedotin involves the controlled conjugation of the vc-MMAE drug-linker to the cAC10 antibody. This is achieved through a Michael addition reaction between the maleimide group on the linker and the thiol groups of cysteine residues on the antibody, which are generated by the reduction of interchain disulfide bonds.[11] The average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that is carefully controlled during manufacturing.

Experimental Workflow: Synthesis of Brentuximab Vedotin

Caption: Workflow for the synthesis of brentuximab vedotin.

Detailed Protocol: Conjugation of vc-MMAE to cAC10

This protocol is a representative procedure for the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody.

Materials:

-

Anti-CD30 monoclonal antibody (cAC10) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

vc-MMAE drug-linker

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

Purification buffer (e.g., PBS)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Tangential flow filtration (TFF) system or size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

The cAC10 antibody solution is brought to a concentration of approximately 10 mg/mL in PBS.

-

A solution of TCEP is added to the antibody solution to a final concentration of 2-4 molar equivalents per antibody. The exact stoichiometry is critical for controlling the number of reduced disulfide bonds and, consequently, the final DAR.

-

The reaction mixture is incubated at 37°C for 1-2 hours to effect the reduction of the interchain disulfide bonds.

-

-

Drug-Linker Addition:

-

A stock solution of the vc-MMAE drug-linker is prepared in DMSO.

-

The required amount of the vc-MMAE solution (typically a slight excess, e.g., 5-8 molar equivalents per antibody) is added to the reduced antibody solution.

-

The conjugation reaction is allowed to proceed at room temperature for 1-2 hours with gentle mixing. The reaction is typically performed in the dark to prevent light-induced degradation of the drug-linker.

-

-

Quenching:

-

To stop the conjugation reaction, a quenching reagent such as N-acetylcysteine is added in excess to react with any unreacted maleimide groups.

-

-

Purification:

-

The crude ADC is purified to remove unconjugated drug-linker, quenching reagent, and any aggregated protein. This is typically achieved using a TFF system with a suitable molecular weight cut-off membrane or by SEC.

-

The purified brentuximab vedotin is buffer-exchanged into a formulation buffer and concentrated to the desired final concentration.

-

Characterization:

-

DAR: The average drug-to-antibody ratio is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

Purity and Aggregation: Size-exclusion chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.

-

In vitro Cytotoxicity: The potency of the ADC is evaluated in cell-based assays using CD30-positive cancer cell lines.

Data Summary

| Parameter | Typical Value | Analytical Method |

| Target DAR | 4 | HIC, MS |

| Purity | >95% | SEC |

| Monomer Content | >98% | SEC |

| In vitro IC50 | Low nanomolar | Cell-based cytotoxicity assay |

Biocatalysis: Asymmetric Synthesis of a Sitagliptin Intermediate

Application Note: The Green Chemistry Advantage of Enzymes

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in pharmaceutical synthesis, offering unparalleled selectivity and operating under mild, environmentally benign conditions.[12] Transaminases, in particular, have been instrumental in the synthesis of chiral amines, which are key building blocks for many pharmaceuticals.[13] The synthesis of sitagliptin, the active ingredient in the type 2 diabetes medication Januvia®, is a landmark example of the successful industrial application of biocatalysis.[5][14]

The key step in the synthesis of sitagliptin is the asymmetric amination of a prositagliptin ketone to form the corresponding chiral amine with high enantiomeric excess.[15] An engineered (R)-selective transaminase from Arthrobacter sp. has been developed to catalyze this transformation with exceptional efficiency and stereoselectivity.[5][13] This enzymatic approach replaces a multi-step chemical process that utilized a rhodium-based catalyst, offering significant advantages in terms of process simplification, cost reduction, and improved sustainability.[5]

The transaminase enzyme utilizes pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor, such as isopropylamine, to transfer the amino group to the ketone substrate. The reaction equilibrium can be driven to completion by removing the acetone byproduct.

Reaction Mechanism: Transaminase-Catalyzed Asymmetric Amination

Caption: Simplified mechanism of transaminase-catalyzed amination.

Detailed Protocol: Enzymatic Synthesis of a Sitagliptin Intermediate

This protocol describes the asymmetric amination of a prositagliptin ketone using an engineered transaminase.

Materials:

-

Prositagliptin ketone

-

Engineered (R)-selective transaminase from Arthrobacter sp.

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

-

Organic solvent (e.g., DMSO)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Reaction Setup:

-

A buffered solution (pH 8.0) is prepared containing PLP (e.g., 1 g/L).

-

The engineered transaminase is added to the buffer to a final concentration of 1-5 g/L.

-

The prositagliptin ketone is dissolved in a minimal amount of DMSO and added to the reaction mixture to a final concentration of 100-200 g/L.

-

Isopropylamine is added as the amine donor, typically in a molar excess (e.g., 1.5-2.0 equivalents).

-

-

Enzymatic Reaction:

-

The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with gentle agitation.

-

The progress of the reaction is monitored by HPLC to determine the conversion of the ketone to the amine. The reaction typically reaches completion within 24 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, the pH of the mixture is adjusted to ~11 with an aqueous base to stop the enzymatic reaction and facilitate extraction.

-

The chiral amine product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude chiral amine can be further purified by crystallization or by forming a salt (e.g., with a chiral acid) to enhance the enantiomeric purity.

-

Data Summary

| Parameter | Typical Value |

| Substrate Concentration | 100-200 g/L |

| Enzyme Loading | 1-5 g/L |

| Reaction Time | 24 hours |

| Conversion | >99% |

| Enantiomeric Excess | >99.5% |

| Isolated Yield | ~92%[5] |

Flow Chemistry: Continuous Synthesis of Imatinib (Gleevec®)

Application Note: A Paradigm Shift in API Manufacturing

Flow chemistry, or continuous manufacturing, is revolutionizing the pharmaceutical industry by offering a safer, more efficient, and scalable alternative to traditional batch processing.[16] By performing chemical reactions in a continuously flowing stream through a network of reactors, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved.[17] This leads to improved reaction yields, higher product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.[16]

The synthesis of imatinib, the active ingredient in the chronic myeloid leukemia drug Gleevec®, has been successfully demonstrated using a multi-step continuous flow process.[2][10] This approach telescopes several synthetic steps, minimizing the need for isolation and purification of intermediates, thereby reducing waste and production time.[10][16] The flow synthesis of imatinib typically involves a key C-N cross-coupling reaction to assemble the core structure of the molecule.[18]

Experimental Setup: Continuous Flow Synthesis of Imatinib

Caption: Schematic of a continuous flow setup for imatinib synthesis.

Detailed Protocol: Continuous Flow Synthesis of Imatinib

This protocol outlines a two-stage continuous flow process for the synthesis of imatinib.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

-

4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Solvent (e.g., toluene or dioxane)

Procedure:

-

Reagent Stream Preparation:

-

Four separate reagent streams are prepared:

-

Stream A: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in toluene.

-

Stream B: 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride in toluene.

-

Stream C: Palladium catalyst and phosphine ligand in toluene.

-

Stream D: Sodium tert-butoxide in toluene.

-

-

-

Flow Reaction:

-

The four reagent streams are introduced into the flow reactor system using high-precision pumps at defined flow rates.

-

Streams A and B are first combined in a T-mixer and fed into a heated coil reactor (Reactor 1) to form the amide intermediate.

-

The output from Reactor 1 is then mixed with Streams C and D in a second T-mixer before entering a second heated coil reactor (Reactor 2) for the C-N cross-coupling reaction.

-